N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxetan-3-amine
Overview
Description
Scientific Research Applications
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl aldimines and ketimines serve as versatile intermediates for the asymmetric synthesis of amines, leveraging the tert-butanesulfinyl group for activation and as a chiral directing group. This methodology enables the efficient synthesis of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines, thus highlighting the compound's significance in producing bioactive molecules with high stereoselectivity (Ellman, Owens, & Tang, 2002).
Preparation of Substituted 3-Aminooxetanes
The oxetane ring is recognized for its utility in drug discovery as a bioisostere, with N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxetan-3-amine facilitating access to structurally diverse 3-aminooxetanes. This approach underscores the compound's role in enabling straightforward synthesis routes to novel bioactive structures, expanding the toolkit available for medicinal chemistry applications (Hamzik & Brubaker, 2010).
Safety and Hazards
While specific safety and hazard information for “N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxetan-3-amine” is not available in the search results, similar compounds are known to be sensitive to moisture, have an irritating odor, and are corrosive and flammable . They are recommended for use in anhydrous systems and under a fume hood .
Properties
IUPAC Name |
N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]oxetan-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NO2Si/c1-11(2,3)15(4,5)14-7-6-12-10-8-13-9-10/h10,12H,6-9H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUNDUIRVDRSPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCNC1COC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NO2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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